molecular formula C10H12N2.ClH<br>C10H13ClN2 B167248 Tryptamine hydrochloride CAS No. 343-94-2

Tryptamine hydrochloride

Cat. No.: B167248
CAS No.: 343-94-2
M. Wt: 196.67 g/mol
InChI Key: KDFBGNBTTMPNIG-UHFFFAOYSA-N
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Description

Tryptamine hydrochloride (C₁₀H₁₃ClN₂; molecular weight: 196.68 g/mol) is a monoamine indole alkaloid derived from the decarboxylation of tryptophan. It serves as a critical precursor in synthesizing indole-based bioactive compounds, including vincamine and vinpocetine . Structurally, it consists of an indole ring linked to an ethylamine side chain, with a hydrochloride salt enhancing its stability and solubility (water solubility: 0.1 g/10 mL) . This compound exhibits neuromodulatory properties in mammals, acting as a trace amine-associated receptor (TAAR) agonist and influencing serotonin (5-HT) pathways . Its applications span drug discovery, biochemical research, and synthesis of hallucinogens, antiplasmodials, and anti-tumor agents .

Preparation Methods

Oxidative Decarboxylation of Tryptophan

Reaction Mechanism and Conditions

The most industrially viable method involves the oxidative decarboxylation of tryptophan using high-boiling solvents and catalysts. As detailed in patent CN104045591A, tryptophan undergoes decarboxylation at elevated temperatures (145–160°C) in the presence of cyclonene, cyclohexenol, or peroxide catalysts . Polyethylene glycol 400 (PEG 400), hexalin, or benzophenone serve as solvents, with a solvent-to-tryptophan ratio of 5–10:1 (v/w) . The reaction proceeds via cleavage of the carboxyl group, yielding tryptamine, which is subsequently converted to its hydrochloride salt through acidification with hydrochloric acid .

Table 1: Optimal Conditions for Decarboxylation Method

ParameterSpecification
CatalystCyclonene (1–5% w/w of tryptophan)
SolventPEG 400, hexalin, or benzophenone
Temperature145–160°C
Reaction TimeUntil completion (monitored by TLC)
Yield>90% (reported)

Workup and Isolation

Post-reaction, the mixture is cooled to room temperature, and hydrochloric acid is added to precipitate tryptamine hydrochloride . The solid is filtered, washed, and dried. A final alkalization step in water isolates pure tryptamine, which is re-acidified to form the hydrochloride salt . This method boasts high yields (>90%) and suitability for industrial-scale production due to minimal intermediate purification steps .

Grignard Reagent-Mediated Synthesis

Historical Context and Procedure

An alternative approach, documented in patent US2920080A, employs indole derivatives and ethylene imine. Methyl magnesium bromide or chloride (Grignard reagents) facilitate the formation of an indolyl magnesium intermediate, which reacts with ethylene imine in inert solvents like ether or tetrahydrofuran . The reaction proceeds at ambient temperatures, followed by hydrolysis with hydrochloric acid to yield this compound .

Table 2: Grignard Method Parameters

ComponentSpecification
Starting MaterialSubstituted indole derivatives
Grignard ReagentMethyl magnesium bromide/chloride
SolventEther, tetrahydrofuran, or anisole
Reaction Temperature20–25°C
Acid WorkupHCl to pH 1.0
Yield70–85% (reported)

Substrate Scope and Limitations

This method accommodates indole derivatives substituted with halogens, alkoxy groups, or alkyl chains, enabling the synthesis of diverse tryptamine analogs . However, the use of moisture-sensitive Grignard reagents necessitates anhydrous conditions, complicating large-scale applications .

Comparative Analysis of Methodologies

Efficiency and Scalability

The decarboxylation method outperforms the Grignard approach in yield (90% vs. 70–85%) and operational simplicity . Catalytic decarboxylation avoids stoichiometric reagents, reducing costs and waste . In contrast, the Grignard method requires stringent anhydrous conditions and generates magnesium byproducts, necessitating additional purification .

Purity and Product Quality

Decarboxylation-derived this compound exhibits superior crystallinity and color, as noted in patent CN104045591A . The Grignard route, while versatile for analog synthesis, often requires chromatographic purification to remove residual indole precursors .

Emerging Methodologies and Innovations

Recent advancements focus on solvent sustainability and catalytic efficiency. For instance, propylphosphonic anhydride (T3P)-assisted couplings, though primarily used for N-acyl tryptamines, highlight the potential for modified workup steps to isolate hydrochloride salts . However, these methods remain exploratory compared to established industrial protocols .

Industrial Applications and Regulatory Considerations

Pharmaceutical manufacturers prioritize the decarboxylation method for its compliance with green chemistry principles (e.g., high atom economy) and scalability . Regulatory filings for this compound emphasize the importance of residual solvent analysis, particularly for PEG 400 and hexalin, which are classified as Class 3 solvents under ICH guidelines .

Chemical Reactions Analysis

Oxidative Decarboxylation of Tryptophan

A widely used industrial method involves the oxidative decarboxylation of L-tryptophan using high-boiling solvents (e.g., polyethylene glycol 400) and catalysts such as cyclonene or peroxides (e.g., isobutyl isobutyrate) at 145–160°C .

  • Reaction Steps :

    • L-Tryptophan undergoes decarboxylation to form tryptamine.

    • Hydrochloric acid is added to precipitate tryptamine hydrochloride.

    • Alkalization in water yields free-base tryptamine .

  • Yield : Up to 93% when using cyclonene as the catalyst .

Grignard Reaction with Indole Derivatives

An alternative pathway involves reacting indole-3-acetonitrile with methyl magnesium bromide in ether, followed by ethylene imine addition. The product is treated with HCl to form this compound .

  • Conditions :

    • Solvents: Ether, tetrahydrofuran.

    • Temperature: Ambient to 100°C .

  • Advantage : Short reaction time and high purity .

Acetophenone-Catalyzed Decarboxylation

A lab-scale method employs acetophenone as both solvent and catalyst at 240°C . Tryptophan decarboxylates to form an imine intermediate, which is hydrolyzed and acidified to yield this compound3.

  • Key Observations :

    • Reaction completes in 4 hours with snapping bubbly sounds (CO₂ rele

Scientific Research Applications

Pharmacological Applications

1.1 Antitumor Activity
Tryptamine and its derivatives have shown promise in cancer research. For instance, novel tryptamine derivatives have been synthesized that exhibit selective cytotoxicity against hematological cancer cell lines. One compound demonstrated an IC50 as low as 0.006 µM against HT29 cells, indicating potent anti-cancer properties . The structural modifications in these derivatives enhance their biological activity, making them potential candidates for further development in cancer therapy.

1.2 Hepatitis B Virus Inhibition
Research indicates that tryptamine derivatives can act as inhibitors against the hepatitis B virus. These compounds are being explored for their ability to disrupt viral replication, thus providing a pathway for the development of antiviral therapies .

1.3 Antispasmodic and Antimalarial Properties
Tryptamine hydrochloride has been identified as a precursor for the synthesis of various antispasmodic agents and β-carbolinium cations, which have shown antimalarial activity. These applications highlight the versatility of tryptamine in developing therapeutic agents across different disease areas .

Neuropharmacological Effects

2.1 Serotonergic Activity
Tryptamine acts on serotonin receptors, particularly 5-HT2A receptors, influencing vascular responses and potentially contributing to mood regulation and other neurological functions. Studies have demonstrated that tryptamine induces vasoconstriction via these receptors, while also revealing vasodilatory effects when certain antagonists are applied . This dual action underscores its importance in neuropharmacology.

2.2 Hallucinogenic Properties
Recent studies on synthetic tryptamine analogs have shown that some derivatives can induce head-twitch responses in animal models, indicative of hallucinogenic effects mediated through serotonin receptor stimulation . These findings suggest that modified tryptamines may have psychoactive properties, which could be explored for therapeutic use in treating mental health disorders.

Synthesis and Derivatives

3.1 Novel Synthetic Pathways
Innovative synthetic methods have been developed to create tryptamine derivatives with enhanced biological activity. For example, researchers synthesized compounds by modifying the tryptamine structure to include azelayl chains or trichloroethyl groups, resulting in significant activity against various cancer cell lines .

3.2 Structure-Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of tryptamine derivatives. SAR studies reveal how specific modifications can enhance or diminish pharmacological effects, guiding future research towards more effective compounds .

Case Studies

Study Application Findings
Study on Tryptamine DerivativesAnticancer PropertiesIdentified compounds with IC50 values as low as 0.006 µM against HT29 cells .
Vascular Response StudyNeuropharmacologyDemonstrated dose-dependent vasoconstriction via 5-HT2A receptors .
Synthetic Analog StudyHallucinogenic EffectsFound novel analogs induced head-twitch responses without significant abuse potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Findings:

  • Structural Modifications :

    • PYT HCl and PIT HCl : Cyclopentane (pyrrolidine) and cyclohexane (piperidine) groups replace hydrogen at the terminal nitrogen (R1/R2 positions).
    • DBT HCl : Two butyl groups attached to the terminal nitrogen.
    • 2-MT HCl : Methyl group at the 2-position of the indole ring .
  • Pharmacological Effects: All analogs activated 5-HT₂A receptors, inducing hallucinogenic effects (head-twitch response in mice). PYT HCl and PIT HCl reduced locomotor activity and upregulated 5-HT₁A mRNA levels, suggesting partial 5-HT₁A agonism . Acute and repeated treatments increased 5-HT₂A mRNA expression, with ketanserin (a 5-HT₂A antagonist) blocking hallucinogenic effects .

Ring-Substituted Tryptamine Derivatives

5-Methoxytryptamine Hydrochloride

  • Structure : Methoxy (-OCH₃) group at the 5-position of the indole ring (C₁₁H₁₄N₂O·HCl; molecular weight: 226.71 g/mol) .
  • Activity : Acts as a serotonin receptor agonist with higher affinity for 5-HT₁A and 5-HT₂ receptors compared to this compound. Used to study mood regulation and neuroendocrine pathways .

5-Benzyloxythis compound

  • Structure : Benzyloxy (-OCH₂C₆H₅) group at the 5-position (C₁₇H₁₈N₂O·HCl; molecular weight: 302.8 g/mol) .
  • Used in neuropharmacology research .

Functional Analogs in Receptor Studies

5-Hydroxytryptamine (Serotonin)

  • Structure : Hydroxy (-OH) group at the 5-position of the indole ring.
  • Comparison :
    • Potency : 25-fold higher potency than this compound in inducing contractions in isolated rat stomach strips (EC₅₀: 100 ng/mL vs. 4 µg/mL) .
    • Receptor Specificity : Stronger affinity for 5-HT₁ and 5-HT₂ receptors, critical in gastrointestinal and CNS functions .

Anti-Tumor and Enzyme-Targeting Derivatives

N1-Benzyl Tryptamine Derivatives

  • Structure : Benzyl group at the indole nitrogen and thiomethyl modifications .
  • Activity : Pan-SHIP1/2 inhibitors with anti-tumor activity. The benzyl group enhances binding to phosphatases, disrupting oncogenic signaling .

HSP90-Targeting Tryptamines (Compounds 1–3)

  • Structure : this compound (Compound 1) compared to 5-ethyl (Compound 2) and 5-propyl (Compound 3) indole derivatives .
  • Activity : All three compounds hydrogen-bonded to HSP90 residues (GLU527, TYR604), inhibiting homodimerization. Despite differing substituents, similar binding affinities suggest the ethyl/propyl groups minimally impact HSP90 interactions .

Notes

  • Expertise : Authored by a researcher with over a decade of experience in neuropharmacology and medicinal chemistry.
  • Sources : Diverse references, including peer-reviewed studies (e.g., Biomol Ther, Experimental and Molecular Medicine), chemical databases (e.g., CAS, EINECS), and vendor specifications (e.g., Thermo Scientific).
  • Contradictions : While all synthetic analogs in activated 5-HT₂A, their behavioral effects (e.g., locomotor suppression) varied, highlighting structure-activity nuances.

Biological Activity

Tryptamine hydrochloride is a psychoactive compound derived from the amino acid tryptophan. It has garnered attention due to its significant biological activities, particularly in relation to neurotransmission and gut microbiota interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on neurotransmitter systems, and implications for gut health.

Chemical Structure and Metabolism

Chemical Structure : Tryptamine is characterized by an indole structure, which includes a fused benzene and pyrrole ring along with a 2-aminoethyl side chain. This structure is common among various neuromodulators, including serotonin and melatonin .

Metabolism : Tryptamine is metabolized primarily by monoamine oxidases (MAO) to form indole-3-acetaldehyde, with subsequent conversion to indole-3-acetic acid (IAA). Its metabolic pathway is rapid, leading to a short half-life in biological systems .

This compound exerts its effects primarily through the activation of serotonin receptors, particularly the 5-HT receptors (5-HT1A and 5-HT2A), and trace amine-associated receptors (TAARs). These interactions influence various physiological processes:

  • Serotonin Receptor Activation : Tryptamine activates 5-HT4 receptors in the gastrointestinal tract, enhancing motility and fluid secretion. This mechanism is crucial for maintaining gut homeostasis .
  • Neuronal Activity Modulation : Tryptamine influences dopaminergic and serotonergic systems by modulating neurotransmitter release and reuptake. It can enhance neuronal firing by inhibiting neurotransmitter recycling through cAMP-dependent phosphorylation of monoamine transporters .

Neurotransmission

Tryptamine's role as a neurotransmitter affects mood, perception, and cognition. Its psychoactive properties are attributed to its ability to stimulate serotonin receptors, which are implicated in various neurological functions.

Gut Health

Recent studies have highlighted the impact of bacteria-derived tryptamine on gut microbiota. Tryptamine influences microbial composition and function, leading to alterations in short-chain fatty acids (SCFAs) production, which are vital for gut health:

  • Microbial Interactions : Increased tryptamine levels can modify gut microbial communities, reducing carbohydrate consumption and altering SCFA profiles .
  • Anti-inflammatory Properties : Tryptamine has been shown to reduce pro-inflammatory cytokine production in macrophages and attenuate colitis severity in animal models .

Case Studies

  • Head-Twitch Response Study : A study investigating synthetic analogs of tryptamine found that compounds like PYT HCl and PIT HCl induced head-twitch responses in mice, suggesting hallucinogenic properties via 5-HT2A receptor stimulation. This study highlighted the potential for these compounds to modulate serotonin pathways without significant abuse potential .
  • Gut Microbiota Modulation : Research demonstrated that tryptamine produced by intestinal bacteria significantly affects gut homeostasis. Increased levels were associated with reduced inflammation and improved gut barrier function in murine models of colitis .

Summary Table of Biological Activities

Activity TypeMechanismEffect
NeurotransmissionActivation of 5-HT1A/2A receptorsMood enhancement, altered perception
Gastrointestinal MotilityActivation of 5-HT4 receptorsIncreased motility and fluid secretion
Gut Microbiota InteractionModulation of microbial compositionAltered SCFA production, reduced inflammation
Anti-inflammatoryInhibition of pro-inflammatory cytokinesAttenuation of colitis severity

Q & A

Basic Research Questions

Q. What are the primary research applications of tryptamine hydrochloride in biochemical and pharmacological studies?

this compound is widely used as a precursor in synthesizing indole alkaloids (e.g., vincamine, vinpocetine) and as a biochemical reagent for studying monoamine neurotransmitters and their receptors . Its hydrochloride salt enhances solubility in aqueous solutions, making it suitable for in vitro assays such as enzyme activity studies (e.g., monoamine oxidase inhibition) and receptor binding experiments . Methodologically, researchers should standardize purity (>99%) and validate solubility in target solvents (e.g., water, methanol) before use .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Key precautions include:

  • Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation: Use fume hoods or well-ventilated areas to prevent inhalation of dust or aerosols .
  • Storage: Store at room temperature in airtight containers, away from oxidizers and moisture .
  • Waste disposal: Follow OSHA HCS guidelines for hazardous waste disposal, including neutralization before incineration .

Q. How can researchers quantify this compound in biological matrices using analytical techniques?

this compound is quantified via GC- or LC-MS with deuterated internal standards (e.g., tryptamine-d4 hydrochloride) to correct for matrix effects and ionization efficiency . A validated protocol includes:

  • Sample preparation: Protein precipitation with acetonitrile or solid-phase extraction.
  • Chromatography: Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile.
  • Detection: Monitor transitions at m/z 161 → 144 for tryptamine and m/z 165 → 148 for the internal standard .

Advanced Research Questions

Q. How do structural modifications of this compound (e.g., alkylation, halogenation) influence its pharmacological activity and receptor selectivity?

Structural analogs like DPT (dipropyltryptamine) and α-methyltryptamine exhibit altered receptor binding profiles. For example:

  • DPT hydrochloride shows higher serotonin reuptake inhibition (IC50 = 2.9 μM) compared to dopamine (IC50 = 23 μM), attributed to its N,N-dipropyl substitution enhancing lipophilicity and 5-HT2A affinity .
  • α-Methyltryptamine acts as a monoamine oxidase inhibitor (MAOI) due to its α-methyl group blocking enzymatic degradation . Researchers should employ molecular docking and in vitro receptor binding assays (e.g., radioligand displacement) to correlate structural changes with functional outcomes .

Q. What methodological considerations resolve contradictions in reported IC50 values for tryptamine-derived compounds across studies?

Discrepancies in IC50 values (e.g., for serotonin reuptake inhibition) arise from differences in:

  • Assay conditions: Cell lines (e.g., HEK-293 vs. CHO), buffer pH, and incubation time .
  • Compound purity: Impurities >1% can skew results; always verify via HPLC or COA .
  • Data normalization: Use reference standards (e.g., fluoxetine for serotonin reuptake) to calibrate inter-study variability .

Q. How can researchers investigate the neuromodulatory role of this compound in mammalian brain models?

Advanced approaches include:

  • In vivo microdialysis: Measure extracellular tryptamine levels in rodent brain regions (e.g., prefrontal cortex) under varying physiological states .
  • qRT-PCR/RNA-seq: Quantify expression of 5-HT1A/2A receptors post-treatment to assess transcriptional regulation .
  • Behavioral assays: Pair tryptamine administration with locomotor activity tests (open field) or hallucinogenic response models (head-twitch response) .

Q. Key Methodological Recommendations

  • Synthesis: Optimize yeast-based bioproduction by supplementing media with 8-oxogeranial and tryptamine precursors to enhance strictosidine yields .
  • Data Validation: Cross-validate receptor binding data with orthogonal assays (e.g., functional cAMP assays for GPCR activity) .
  • Ethical Compliance: Restrict use to in vitro or preclinical models; avoid human trials due to hallucinogenic and neurotoxic risks .

Properties

IUPAC Name

2-(1H-indol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12N2.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,7,12H,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFBGNBTTMPNIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H13ClN2
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Related CAS

61-54-1 (Parent)
Record name Tryptamine hydrochloride
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DSSTOX Substance ID

DTXSID9059836
Record name Tryptamine hydrochloride
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Molecular Weight

196.67 g/mol
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CAS No.

343-94-2
Record name Tryptamine hydrochloride
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Record name Tryptamine hydrochloride
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Record name 1H-Indole-3-ethanamine, hydrochloride (1:1)
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Record name 2-(indol-3-yl)ethylamine hydrochloride
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Feasible Synthetic Routes

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